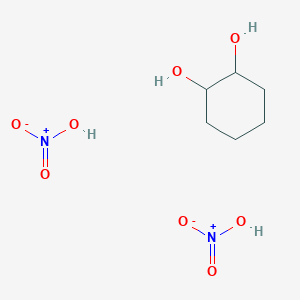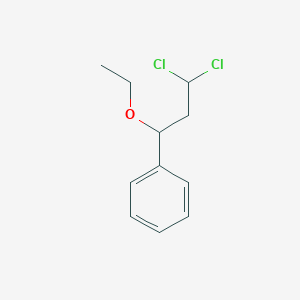![molecular formula C10H8N4O2 B14323571 [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide CAS No. 108047-47-8](/img/structure/B14323571.png)
[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide is a heterocyclic compound that features a fused ring system combining oxadiazole and quinoxaline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution of hydrogen (SNH) followed by the Scholl reaction. This approach allows for the construction of the fused ring system with high efficiency .
Nucleophilic Aromatic Substitution of Hydrogen (SNH): This step involves the substitution of hydrogen atoms on the aromatic ring with nucleophiles under specific conditions.
Scholl Reaction: This is a cyclization reaction that forms the fused ring system, often using strong acids or oxidizing agents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
化学反应分析
Types of Reactions
[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced products.
科学研究应用
Chemistry
In chemistry, [1,2,5]oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials with specific electronic properties .
Biology and Medicine
Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required .
Industry
Industrially, this compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism by which [1,2,5]oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. In electronic applications, its mechanism of action is related to its ability to facilitate charge transport and its stability under operational conditions .
相似化合物的比较
Similar Compounds
- [1,2,5]Oxadiazolo[3,4-b]pyrazine
- [1,2,5]Thiadiazolo[3,4-b]pyrazine
- Quinoxaline derivatives
Uniqueness
Compared to these similar compounds, [1,2,5]oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide is unique due to its specific electronic properties and structural features. Its fused ring system provides a distinct electronic environment that can be exploited in various applications, making it a valuable compound for research and industrial use .
属性
CAS 编号 |
108047-47-8 |
|---|---|
分子式 |
C10H8N4O2 |
分子量 |
216.20 g/mol |
IUPAC 名称 |
6,7-dimethyl-3-oxido-[1,2,5]oxadiazolo[3,4-b]quinoxalin-3-ium |
InChI |
InChI=1S/C10H8N4O2/c1-5-3-7-8(4-6(5)2)12-10-9(11-7)13-16-14(10)15/h3-4H,1-2H3 |
InChI 键 |
RDHAFPLFAWNBFR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC3=NO[N+](=C3N=C2C=C1C)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



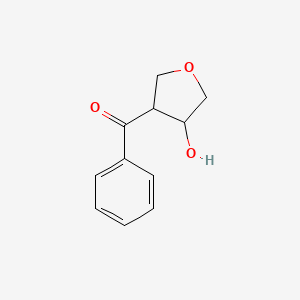
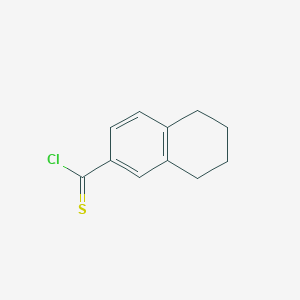
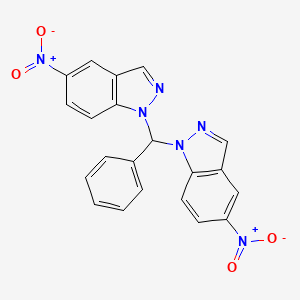
![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)
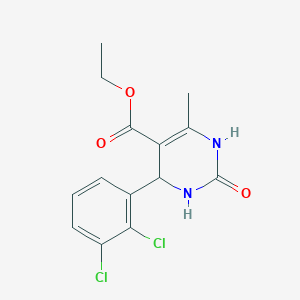
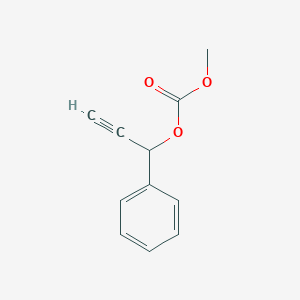
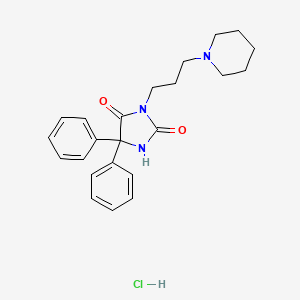
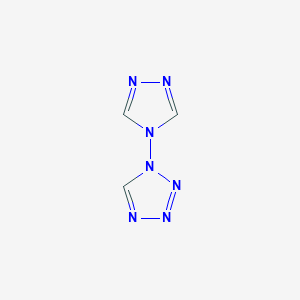
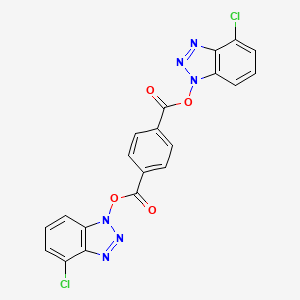
![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)
